BenchChemオンラインストアへようこそ!

3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride is a 1,2,4-triazole derivative featuring a chloromethyl handle at the 3-position, a cyclobutyl group at the 5-position, and an N-methyl substituent. It is supplied as the hydrochloride salt, with a molecular formula of C₈H₁₃Cl₂N₃ and a molecular weight of 222.11 g/mol.

Molecular Formula C8H13Cl2N3
Molecular Weight 222.11 g/mol
CAS No. 1461704-97-1
Cat. No. B1378829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride
CAS1461704-97-1
Molecular FormulaC8H13Cl2N3
Molecular Weight222.11 g/mol
Structural Identifiers
SMILESCN1C(=NN=C1C2CCC2)CCl.Cl
InChIInChI=1S/C8H12ClN3.ClH/c1-12-7(5-9)10-11-8(12)6-3-2-4-6;/h6H,2-5H2,1H3;1H
InChIKeyWKFBDKIBSNSVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride (CAS 1461704-97-1) – Core Properties and Structural Identity


3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride is a 1,2,4-triazole derivative featuring a chloromethyl handle at the 3-position, a cyclobutyl group at the 5-position, and an N-methyl substituent. It is supplied as the hydrochloride salt, with a molecular formula of C₈H₁₃Cl₂N₃ and a molecular weight of 222.11 g/mol [1]. The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research, where the chloromethyl group enables facile nucleophilic displacement and the cyclobutyl ring imparts distinct steric and conformational properties that differentiate it from other 5-substituted triazole analogs [1].

Why 3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride Cannot Be Replaced by Common 5‑Substituted Triazole Analogs


Triazole derivatives bearing different 5‑substituents (e.g., phenyl, tert‑butyl, or hydrogen) exhibit markedly divergent steric, electronic, and pharmacokinetic profiles. The cyclobutyl group in the target compound introduces a non‑planar, conformationally constrained ring system that modulates both reactivity at the chloromethyl site and the overall molecular topology in ways that a planar phenyl or a smaller group cannot replicate [1]. Simple replacement with the 5‑phenyl analog, for instance, results in a 22 Da increase in molecular weight and a larger aromatic surface, which can alter solubility, permeability, and off‑target binding without preserving the specific shape complementarity afforded by the cyclobutyl moiety [1]. These differences have direct consequences in drug‑design campaigns where maintenance of a predefined scaffold geometry is critical, as exemplified by the retention of a trans‑cyclobutyl linker in optimized tankyrase inhibitors [2].

Quantitative Differentiation of 3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride from Its Closest Analogs


Molecular Weight Reduction vs. 5‑Phenyl Analog to Improve Drug‑Likeness

The molecular weight of the target compound is 222.11 g/mol, whereas the 5‑phenyl analog (3‑(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride) has a molecular weight of 244.13 g/mol . This 22.02 Da reduction can substantially influence oral bioavailability and distribution volume, as drug‑likeness filters often penalize molecules above 250 Da [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Equivalence with 5‑Phenyl Analog – Permeability Retention

Despite the 22 Da difference in molecular weight, the target compound and its 5‑phenyl analog share an identical TPSA of 30.7 Ų [1]. This indicates that the addition of the phenyl ring does not increase polar surface area, meaning the target achieves a lower molecular weight without sacrificing the passive membrane permeability typically associated with low‑TPSA scaffolds.

Membrane Permeability ADME Computational Chemistry

Increased Conformational Restriction vs. 5‑Hydrogen Analog Enhances Shape Complementarity

The target compound possesses two rotatable bonds (the chloromethyl group and the cyclobutyl‑triazole bond), whereas the 5‑unsubstituted analog (3‑(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride) has only one rotatable bond [1]. More importantly, the cyclobutyl ring itself is internally constrained; its puckering limits accessible conformations compared to the freely rotating phenyl group of the 5‑phenyl analog. This partial restriction can be exploited in structure‑based drug design to pre‑organize the molecule for target binding, as demonstrated by the retention of a trans‑cyclobutyl linker in tankyrase inhibitors that achieved picomolar potency [2].

Conformational Analysis Structure‑Based Design Scaffold Optimization

Purity Specification ≥95% – Consistent Quality for Reproducible Synthesis

The target compound is supplied with a minimum purity of 95%, as specified by commercial vendors . While this is a common purity grade for research chemicals, it is explicitly documented and guaranteed, reducing the burden of in‑house purification prior to use in multi‑step synthetic sequences or biological assays.

Chemical Sourcing Quality Control Reproducibility

Recommended Application Scenarios for 3-(Chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride Based on Quantitative Differentiation


Late‑Stage Functionalization of Tankyrase Inhibitor Scaffolds

The cyclobutyl‑triazole architecture matches the central core of picomolar tankyrase inhibitors, where the trans‑cyclobutyl linker is essential for activity. The chloromethyl handle allows introduction of diverse amine, thiol, or azide nucleophiles to explore East/West/South vectors while maintaining the favorable conformational constraint [1].

Fragment‑Based Drug Discovery Libraries

With a molecular weight of 222 Da and a TPSA of 30.7 Ų, the compound fits fragment‑like property space (MW < 250, TPSA < 60). Its two rotatable bonds and partially constrained cyclobutyl ring offer a balanced entropic profile for fragment growing and merging strategies [2].

Click Chemistry Building Block for Bioconjugation

The chloromethyl group can be quantitatively converted to the corresponding azide, enabling copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) without affecting the cyclobutyl‑triazole core. This route is valuable for constructing PROTACs or fluorescent probes that require a compact, conformationally biased linker [1].

Pharmacokinetic Optimization of Triazole Leads

When replacing a 5‑phenyl substituent in a lead series, the cyclobutyl analog reduces molecular weight by 22 Da while maintaining identical TPSA. This swap can improve oral absorption and reduce metabolic liability without re‑engineering the core scaffold, offering a straightforward procurement‑based optimization strategy [1].

Quote Request

Request a Quote for 3-(chloromethyl)-5-cyclobutyl-4-methyl-4H-1,2,4-triazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.